5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C31H26ClN3O4S2 and its molecular weight is 604.14. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Spectral Characterization
Research demonstrates the synthesis and spectral characterization of new compounds involving complex processes such as acetylation, nucleophilic substitution reactions, and chlorination to produce derivatives with potential pharmacological activities. These methods enable the creation of compounds with specific properties, suggesting a pathway for the synthesis of the compound (Zaki, Radwan, & El-Dean, 2017).
Material Science Applications
Compounds with structural similarities are utilized in material science, such as the synthesis of soluble polyimides from related monomers, demonstrating the potential of these compounds in creating materials with desirable thermal and mechanical properties. This area of research highlights the importance of synthetic heterocyclic compounds in developing new materials with specific functionalities (Imai, Maldar, & Kakimoto, 1984).
Biological Activities and Applications
Several studies focus on the biological applications of related compounds, including antimicrobial, antitubercular, and anti-inflammatory activities. This suggests that compounds within this chemical family may hold potential for drug development and therapeutic applications. For example, the synthesis and evaluation of pyrimidine-azitidinone analogues for their antimicrobial and antitubercular activities highlight the potential for these compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O4S2/c1-38-25-14-19-12-13-34(16-20(19)15-26(25)39-2)27(36)18-41-31-33-29-28(30(37)35(31)21-8-4-3-5-9-21)23(17-40-29)22-10-6-7-11-24(22)32/h3-11,14-15,17H,12-13,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXXFQDWDSMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5Cl)C(=O)N3C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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